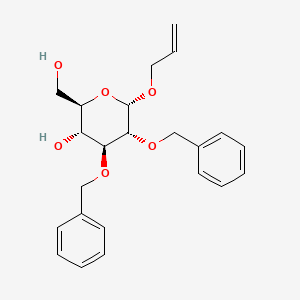

Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside

Vue d'ensemble

Description

Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is a valuable compound utilized in the development of drugs targeting various diseases like cancer, cardiovascular disorders, and neurodegenerative conditions . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside involved controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which gave a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .Molecular Structure Analysis

The molecular formula of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is C23H28O6, and its molecular weight is 400.46 . The IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol .Applications De Recherche Scientifique

Drug Development

“Allyl 2,3-di-O-benzyl-a-D-glucopyranoside” is a valuable compound utilized in the development of drugs targeting various diseases like cancer, cardiovascular disorders, and neurodegenerative conditions .

Synthesis of Disaccharides

This compound has been used in the synthesis of disaccharides. For instance, controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside gave a mixture of the 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives .

Preparation of Chitobiosyl Phosphate

The compound has been converted into di-N-acetyl-hexa-O-acetylchitobiose by acetylation, or into 2-methyl- [4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-1,2-di-deoxy-alpha-D-glucopyrano]- [2,1-d]-2-oxazoline, a starting material for the preparation of di-N-acetyl-alpha-chitobiosyl phosphate .

Regiospecific Benzylation

The compound has been used in the regiospecific benzylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents .

Synthesis of Methyl (Allyl 4-O-Acyl-2,3-Di-O-Benzyl- β-d-Galactopyranosid)uronates

The compound has been used in the efficient synthesis of methyl (allyl 4-O-acyl-2,3-di-O-benzyl- β-d-galactopyranosid)uronates .

Mécanisme D'action

Target of Action:

Allyl 2,3-di-O-benzyl-α-D-glucopyranoside primarily targets viral enzymes . These enzymes play crucial roles in viral replication and survival. By interacting with these enzymes, the compound disrupts their function, leading to a remarkable antiviral effect .

Mode of Action:

The compound likely binds to specific active sites within the viral enzymes. This binding interferes with their catalytic activity, preventing essential processes required for viral proliferation. As a result, viral replication is hindered, reducing the viral load .

Biochemical Pathways:

Allyl 2,3-di-O-benzyl-α-D-glucopyranoside affects several biochemical pathways. For instance, it may disrupt nucleic acid synthesis, protein translation, or viral assembly. Downstream effects include reduced viral particle production and impaired infectivity .

Pharmacokinetics:

- Impact on Bioavailability : High lipophilicity enhances tissue penetration, but hepatic metabolism may limit systemic exposure .

Result of Action:

At the molecular level, Allyl 2,3-di-O-benzyl-α-D-glucopyranoside disrupts viral replication machinery, preventing the formation of new viral particles. Cellular effects include reduced viral load, improved immune response, and potential protection against viral-induced pathologies .

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability:

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQNMXIMFZLNP-ZQGJOIPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

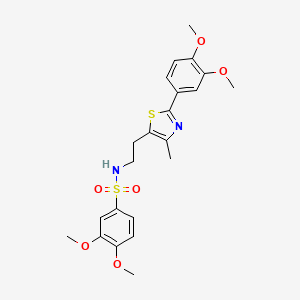

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}biphenyl-4-sulfonamide](/img/structure/B3291705.png)

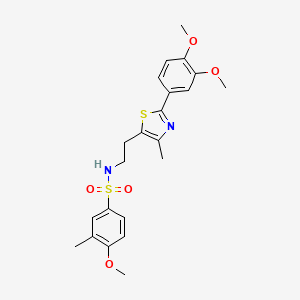

![1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one](/img/structure/B3291748.png)

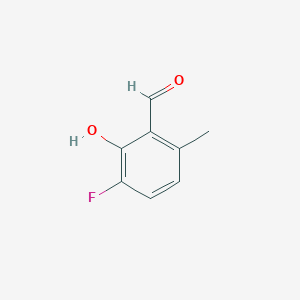

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291764.png)

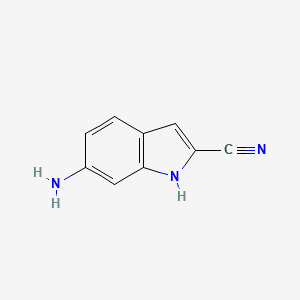

![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)

![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)